6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-mercaptoacetic acid under acidic conditions to form the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the core with 3-methylimidazole-2-carboxylic acid chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl 4-methoxyphenyl sulfone
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl
Uniqueness
Compared to similar compounds, 6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its imidazo[2,1-b][1,3]thiazole core, which imparts unique chemical and biological properties. This core structure allows for diverse functionalization and interaction with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-19(20(26)23-11-14-3-9-17(27-2)10-4-14)28-21-24-18(12-25(13)21)15-5-7-16(22)8-6-15/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABXLBGCGFXPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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